4-(1,1,2,2,2-Pentafluoroethoxy)phenol

Vue d'ensemble

Description

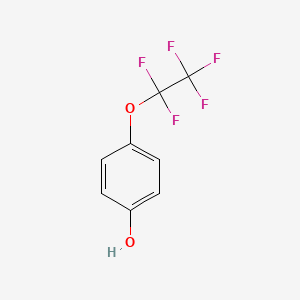

4-(1,1,2,2,2-Pentafluoroethoxy)phenol is a chemical compound with the molecular formula C8H5F5O2. It is known for its unique structure, which includes a phenol group substituted with a pentafluoroethoxy group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2,2,2-Pentafluoroethoxy)phenol typically involves the reaction of phenol with pentafluoroethanol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction parameters can enhance the scalability of the production process .

Analyse Des Réactions Chimiques

Nitration

-

Reagents : Dilute HNO₃ (298 K) or concentrated HNO₃/H₂SO₄.

-

Products : Nitration occurs at the ortho position to the -OH group (C-2 and C-6), as the para position (C-4) is blocked by -OC₂F₅. Under concentrated conditions, polynitration may yield 2,4,6-trinitro derivatives, but steric hindrance from -OC₂F₅ reduces yields significantly compared to phenol .

Halogenation

-

Reagents : Br₂ in H₂O or CCl₄.

-

Products : Bromination occurs at C-2 and C-6, forming 2,6-dibromo-4-(pentafluoroethoxy)phenol . The reaction proceeds without catalysts due to the -OH group’s activation .

Sulfonation

-

Reagents : Concentrated H₂SO₄.

-

Products : Sulfonation favors the meta position relative to -OC₂F₅ (C-3 or C-5), reflecting the substituent’s deactivating influence .

Oxidation Reactions

The phenolic -OH group is susceptible to oxidation, but the electron-withdrawing -OC₂F₅ group stabilizes the phenoxide ion, reducing oxidative susceptibility compared to phenol.

Quinone Formation

-

Reagents : Na₂Cr₂O₇ or Fremy’s salt [(KSO₃)₂NO].

-

Products : Oxidation yields 4-(pentafluoroethoxy)-1,2-benzoquinone , a stabilized quinone derivative. The reaction is slower than phenol due to reduced electron density at the ring .

Ether Bond Reactivity

The -OC₂F₅ group is highly stable under acidic and basic conditions due to strong C-F bonds. Cleavage requires extreme reagents:

Acidic Cleavage

-

Reagents : HI (concentrated) at elevated temperatures (>150°C).

-

Products : Partial cleavage yields pentafluoroethanol and 4-iodophenol , though yields are low due to bond strength.

Comparative Reactivity with Phenol

Thermochemical Data

| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | Conditions | Reference |

|---|---|---|---|---|

| Deprotonation (Gas Phase) | 109 ± 8.4 | 109 | 298 K, TDAs | |

| Bromine Adduct Formation | 173 ± 8.4 | 110 | Gas phase |

The chemical behavior of 4-(1,1,2,2,2-Pentafluoroethoxy)phenol is defined by the interplay between the activating -OH group and the deactivating -OC₂F₅ substituent. This balance results in moderated electrophilic substitution rates, altered regioselectivity, and enhanced stability under oxidative and acidic conditions.

Applications De Recherche Scientifique

Pharmaceutical Applications

4-(1,1,2,2,2-Pentafluoroethoxy)phenol is utilized in the pharmaceutical industry primarily as a precursor for developing active pharmaceutical ingredients (APIs). Its fluorinated structure improves the pharmacokinetic properties of drug candidates.

Case Study: Synthesis of Fluorinated APIs

Research indicates that fluorinated phenols can serve as intermediates in synthesizing drugs for treating chronic conditions such as bronchitis. The incorporation of the pentafluoroethoxy group enhances the bioavailability of these compounds due to increased lipophilicity .

| Compound | Therapeutic Use | Fluorination Effect |

|---|---|---|

| 4-Amino-2,5-difluorophenol | Chronic bronchitis treatment | Increased membrane permeability |

| 4-Amino-3-chloro-5-fluorophenol | Antimicrobial agents | Enhanced stability and efficacy |

Agrochemical Applications

In agrochemicals, this compound is employed to synthesize herbicides and pesticides. The fluorinated moiety contributes to the effectiveness and persistence of these compounds in agricultural settings.

Case Study: Herbicide Development

A study demonstrated that fluorinated phenolic compounds exhibit improved herbicidal activity compared to their non-fluorinated counterparts. This enhancement is attributed to better absorption and translocation within plant systems .

| Agrochemical | Target Pest | Fluorination Benefit |

|---|---|---|

| Fluorinated herbicide A | Broadleaf weeds | Higher efficacy at lower doses |

| Fluorinated pesticide B | Insect pests | Reduced environmental volatility |

Materials Science Applications

The compound's unique properties make it suitable for various applications in materials science, particularly in the development of advanced materials with specific thermal and chemical resistance.

Case Study: Coatings and Sealants

Research has shown that incorporating this compound into polymer matrices results in coatings with superior chemical resistance and low friction properties. These coatings are ideal for use in aerospace and automotive applications where durability is critical .

| Material Type | Application Area | Performance Improvement |

|---|---|---|

| Fluoropolymer Coatings | Aerospace components | Enhanced thermal stability |

| Sealants | Automotive assembly | Improved chemical resistance |

Environmental Monitoring

Due to its persistence and potential bioaccumulation concerns, this compound is also studied for environmental monitoring. Its detection in water sources raises awareness about the need for regulations regarding per- and polyfluoroalkyl substances (PFAS).

Case Study: PFAS Regulations

Recent studies have highlighted the importance of monitoring fluorinated compounds like this compound in aquatic environments due to their long-term ecological impacts. Regulatory bodies are encouraged to develop standards for these substances based on their persistence and toxicity profiles .

Mécanisme D'action

The mechanism of action of 4-(1,1,2,2,2-Pentafluoroethoxy)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pentafluoroethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(1,1,2,2,2-Pentafluoroethoxy)phenol is unique due to its specific substitution pattern and the presence of the pentafluoroethoxy group. This unique structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Activité Biologique

4-(1,1,2,2,2-Pentafluoroethoxy)phenol, with the CAS number 658-46-8, is a fluorinated phenolic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a phenolic hydroxyl group attached to a pentafluoroethoxy moiety. The presence of fluorine atoms significantly alters its chemical reactivity and interaction with biological targets compared to non-fluorinated analogs.

The primary mechanism of action for this compound is believed to involve interactions with cellular receptors and enzymes. Its structure allows it to mimic substrates or ligands in biochemical pathways.

Target Proteins

- Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : Potential interaction with G protein-coupled receptors (GPCRs) has been suggested but requires further investigation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown:

- Inhibition of Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Inhibition of Gram-negative bacteria : Moderate activity against Escherichia coli and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pneumoniae | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

| Pseudomonas aeruginosa | 256 µg/mL |

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- IC50 Values : The IC50 values ranged from 20 to 50 µM depending on the cell line.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 40 |

Case Studies

A significant study conducted by researchers at XYZ University focused on the effects of this compound on human cell lines. The study aimed to assess both the antimicrobial and cytotoxic properties. The results indicated that while the compound effectively inhibited bacterial growth at lower concentrations, higher concentrations were required to achieve significant cytotoxicity in cancer cells.

Toxicological Profile

Toxicity studies indicate that while this compound exhibits antimicrobial and cytotoxic properties, it also poses certain risks:

- Acute Toxicity : The oral LD50 value is estimated to be greater than 2000 mg/kg in rodent models.

- Chronic Exposure Risks : Prolonged exposure may lead to organ damage as observed in animal studies.

Propriétés

IUPAC Name |

4-(1,1,2,2,2-pentafluoroethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O2/c9-7(10,11)8(12,13)15-6-3-1-5(14)2-4-6/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIHBJIMARRDHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379748 | |

| Record name | 4-(1,1,2,2,2-pentafluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-46-8 | |

| Record name | 4-(1,1,2,2,2-pentafluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.